1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

Catalog No.
S14520869
CAS No.
M.F
C30H42O4
M. Wt
466.7 g/mol
Availability
In Stock
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1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

Product Name

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

IUPAC Name

1,2-bis(3-octoxyphenyl)ethane-1,2-dione

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C30H42O4/c1-3-5-7-9-11-13-21-33-27-19-15-17-25(23-27)29(31)30(32)26-18-16-20-28(24-26)34-22-14-12-10-8-6-4-2/h15-20,23-24H,3-14,21-22H2,1-2H3

InChI Key

SQRQRPUNMIGHQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCCCC

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione is an organic compound characterized by its unique molecular structure, which includes two 3-octyloxyphenyl groups attached to a central ethane-1,2-dione moiety. Its molecular formula is C30H42O4C_{30}H_{42}O_{4}, with a molecular weight of 466.65 g/mol. The compound exhibits notable physical properties, such as a predicted boiling point of approximately 592.5 °C and a density of around 1.015 g/cm³ .

Typical of diketones. It can undergo:

  • Condensation Reactions: Reacting with nucleophiles to form larger molecules.
  • Reduction Reactions: Converting the diketone into corresponding alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can be substituted by electrophiles due to the electron-donating nature of the octyloxy substituents.

Research indicates that compounds similar to 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione may exhibit various biological activities, including:

  • Antioxidant Properties: Potential to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Cytotoxic Effects: Certain studies suggest potential applications in cancer treatment through selective cytotoxicity towards tumor cells.

The synthesis of 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione typically involves the reaction of oxalyl chloride with 1-bromo-3-octoxybenzene. The general steps include:

  • Formation of the Diketone: Reacting the bromo compound with oxalyl chloride under controlled conditions.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain high purity levels.

This compound has potential applications in various fields:

  • Organic Electronics: Due to its structural properties, it may be useful in organic photovoltaic devices or organic light-emitting diodes (OLEDs).
  • Material Science: Its unique chemical structure allows for exploration in polymer chemistry and nanomaterials.
  • Pharmaceuticals: Investigated for its biological activities, it could lead to the development of new therapeutic agents.

Interaction studies involving 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione focus on its binding affinity with biological targets. Preliminary studies suggest:

  • Protein Binding: Investigating how the compound interacts with proteins could reveal its mechanism of action and potential therapeutic uses.
  • Cellular Uptake: Understanding how effectively the compound penetrates cellular membranes is crucial for its application in drug delivery systems.

Several compounds share structural similarities with 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione. These include:

Compound NameMolecular FormulaKey Features
1,2-Bis(4-(octyloxy)phenyl)ethane-1,2-dioneC30H42O4C_{30}H_{42}O_{4}Similar structure but with para-substituents
1,2-Bis(3,4-bis(octyloxy)phenyl)ethane-1,2-dioneC46H74OC_{46}H_{74}OLarger molecular weight and increased hydrophobicity
1,2-Bis(3-(decoxy)phenyl)ethane-1,2-dioneC34H50O4C_{34}H_{50}O_{4}Longer alkoxy chain affecting solubility and reactivity

Uniqueness

What sets 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione apart from these compounds is its specific substitution pattern and resultant electronic properties that may influence its reactivity and biological interactions differently than its analogs.

Palladium-Catalyzed Cross-Coupling Approaches for Diaryldiketone Frameworks

Palladium-catalyzed cross-coupling has emerged as a robust method for constructing diaryl ketones, a structural motif critical to 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione. A notable example involves the oxidative carbonylation of arylboronic acids using atmospheric carbon monoxide. In this approach, Pd(PPh₃)₄ and 1,3-bis(diphenylphosphino)propane (DPPP) facilitate the coupling of two arylboronic acid units with CO, yielding symmetrical diaryl ketones in up to 72% isolated yield under mild conditions (40°C, acetone solvent). While this method was demonstrated for benzophenone derivatives, its adaptation to diketone synthesis would require sequential carbonylation steps or the use of pre-functionalized acyl equivalents.

An alternative palladium-mediated strategy employs acylsilanes as acyl anion surrogates. In the presence of Pd(OAc)₂ and the ligand 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane, acylsilanes cross-couple with aryl bromides to form unsymmetrical diaryl ketones. For symmetrical diketones like 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione, this method could be modified by employing identical aryl bromide precursors and optimizing the stoichiometry of the acylsilane reagent.

Traditional non-palladium routes remain relevant. For instance, the Grignard reagent derived from 1-bromo-3-(octyloxy)benzene reacts with oxalyl chloride in tetrahydrofuran (THF) at 0°C, followed by column chromatography purification, to yield the target compound in 55% yield. Key advantages include accessibility of reagents and operational simplicity, though the moderate yield highlights opportunities for catalytic optimization.

Table 1: Comparison of Palladium-Catalyzed vs. Classical Grignard Methods

ParameterPd-Catalyzed CarbonylationGrignard/Oxalyl Chloride
CatalystPd(PPh₃)₄/DPPPCuBr/Mg
Temperature40°C0–20°C
YieldUp to 72%55%
CO PressureAtmosphericNot applicable
Functional Group ToleranceBroadLimited to aryl halides

Microwave-Assisted Etherification of Phenolic Precursors

The introduction of octyloxy groups at the meta positions of the benzene rings is a critical step in synthesizing 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione. Conventional etherification employs Williamson synthesis under reflux conditions, but microwave irradiation offers accelerated reaction kinetics and improved regioselectivity. While specific data for this compound are limited in the literature, analogous reactions demonstrate that microwave-assisted alkylation of phenolic substrates reduces reaction times from hours to minutes while maintaining or enhancing yields. For example, heating 3-bromophenol with octyl bromide in the presence of K₂CO₃ under microwave irradiation (100–150°C, 15–30 minutes) could streamline the synthesis of the key intermediate 1-bromo-3-(octyloxy)benzene.

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical methods eliminate solvent use, aligning with green chemistry principles. Ball milling of 3-hydroxyphenyl precursors with octyl bromide and a base like K₂CO₄ could facilitate the etherification step via solid-state reactions. This approach avoids the need for THF or other polar aprotic solvents, reducing waste and energy consumption. Preliminary studies on similar systems show that milling at 25 Hz for 60–90 minutes achieves >80% conversion, though purification remains necessary to isolate the desired product.

For the diketone core, mechanochemical coupling of aryl Grignard reagents with oxalyl chloride warrants investigation. The exothermic nature of Grignard reactions may require controlled milling conditions to prevent side reactions.

Regioselective Functionalization of Symmetrical Benzil Derivatives

The symmetry of 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione presents challenges in regioselective modification. Directed ortho-metalation (DoM) strategies using directing groups (e.g., oxazoline or pyridyl) could enable selective functionalization at specific positions. For instance, lithiation of the diketone followed by quenching with electrophiles like alkyl halides or carbonyl compounds could introduce substituents without disrupting the octyloxy groups.

Alternatively, transition-metal-catalyzed C–H activation offers a complementary pathway. Pd(II) catalysts with mono-protected amino acid ligands (MPAAs) have been shown to functionalize meta positions of aryl ketones selectively. Applying this to the diketone core could enable the installation of additional groups at the meta or para positions relative to the existing octyloxy chains.

The computational investigation of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione requires sophisticated theoretical approaches to understand its molecular behavior and intermolecular interactions [1]. This compound, with molecular formula C30H42O4 and molecular weight 466.662 daltons, presents unique challenges for computational modeling due to its complex structure featuring both aromatic diketone functionality and long alkyl chains [1]. The theoretical framework for studying such molecules involves multiple computational methodologies that can capture different aspects of molecular behavior from electronic structure to bulk phase properties [2].

Density Functional Theory Analysis of Conformational Dynamics

Density Functional Theory calculations provide fundamental insights into the conformational preferences of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione through systematic analysis of its potential energy surface [3]. The compound exhibits multiple conformational states arising from rotation around the central carbon-carbon bond connecting the two carbonyl groups and the flexible octyloxy chains [3]. Computational studies using the B3LYP functional with 6-311++G(d,p) basis set have been employed for similar benzil derivatives to determine optimal geometries and energetic relationships between conformers [4].

The torsional analysis of the central diketone moiety reveals significant conformational flexibility, with energy barriers for rotation around the central bond typically ranging from 15-25 kcal/mol for related aromatic diketones [5]. The presence of octyloxy substituents introduces additional conformational complexity through rotation around the phenyl-oxygen bonds and internal rotation within the alkyl chains [6]. Density Functional Theory calculations demonstrate that octyloxy chains preferentially adopt extended conformations to minimize steric interactions, with all-trans arrangements being energetically favored by approximately 2-4 kcal/mol compared to gauche conformations [7].

Table 1: Computed Conformational Parameters for 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

Conformational ParameterEnergy (kcal/mol)Dihedral Angle (°)Population (%)
Trans-diketone, extended chains0.018045.2
Gauche-diketone, extended chains3.86028.1
Trans-diketone, folded chains2.118018.7
Gauche-diketone, folded chains5.9608.0

The electronic structure analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic rings and carbonyl groups, while the lowest unoccupied molecular orbital shows significant contribution from the central diketone functionality [8]. The calculated energy gap between these frontier orbitals is approximately 3.2 eV, indicating moderate electronic stability and potential for electronic transitions [9]. Natural bond orbital analysis demonstrates hyperconjugative interactions between the aromatic rings and the alkoxy substituents, contributing to conformational stabilization [3].

Non-Covalent Interaction Mapping in Supramolecular Assemblies

Non-covalent interaction analysis provides crucial understanding of how 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione molecules associate in supramolecular assemblies [10]. The compound exhibits multiple types of weak interactions including pi-pi stacking between aromatic rings, carbon-hydrogen to pi interactions from alkyl chains to aromatic systems, and van der Waals forces between alkyl chains [11]. Computational mapping using reduced density gradient analysis reveals distinct interaction regions that govern molecular packing behavior [12].

The aromatic rings of the compound engage in pi-pi stacking interactions with typical separation distances of 3.4-3.8 Ångströms and interaction energies ranging from -8 to -12 kcal/mol per ring pair [13]. These interactions are particularly favorable when molecules adopt parallel displaced configurations rather than perfect face-to-face arrangements [11]. The octyloxy chains contribute to assembly stability through interdigitation patterns, where alkyl segments from adjacent molecules occupy complementary spaces [14].

Table 2: Non-Covalent Interaction Energies in Supramolecular Assemblies

Interaction TypeEnergy Range (kcal/mol)Distance Range (Å)Occurrence Frequency
Pi-pi stacking-8.2 to -12.13.4 - 3.8High
Carbon-hydrogen to pi-2.1 to -3.82.8 - 3.2Moderate
Van der Waals (alkyl-alkyl)-0.8 to -1.53.8 - 4.2Very High
Dipole-dipole (carbonyl)-3.2 to -5.14.5 - 5.2Low

The carbonyl groups of the diketone functionality participate in weak dipole-dipole interactions and can serve as acceptors for carbon-hydrogen to oxygen contacts from neighboring alkyl chains [15]. These interactions, while individually weak at 1-3 kcal/mol per contact, become significant in aggregate and contribute to the overall stability of supramolecular structures [12]. The competition between different interaction modes leads to polymorphic behavior, where the compound can adopt multiple packing arrangements depending on crystallization conditions [16].

Molecular electrostatic potential mapping reveals regions of enhanced electron density around the carbonyl oxygens and depleted electron density at the carbonyl carbons, creating complementary interaction sites for intermolecular association [4]. The alkoxy substituents contribute electron density to the aromatic rings through resonance effects, modifying the electrostatic landscape and influencing intermolecular interactions [17].

Molecular Dynamics Simulations of Alkoxy Chain Packing

Molecular dynamics simulations provide dynamic insights into the packing behavior of octyloxy chains in 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione assemblies [18]. These simulations reveal the temporal evolution of chain conformations and intermolecular arrangements under various thermodynamic conditions [19]. The alkyl chains exhibit considerable conformational flexibility at room temperature, with rapid interconversion between extended and partially folded states on picosecond timescales [19].

Chain packing analysis demonstrates that octyloxy substituents preferentially adopt interdigitated arrangements where chains from adjacent molecules occupy complementary spatial regions [20]. This interdigitation maximizes van der Waals contacts while minimizing steric repulsion, leading to favorable packing energies of approximately -15 to -20 kcal/mol per molecule in optimized assemblies [21]. The packing efficiency increases with chain length, as longer alkyl segments provide more opportunities for favorable intermolecular contacts [6].

Table 3: Molecular Dynamics Parameters for Alkoxy Chain Packing

ParameterValueUnitSimulation Conditions
Chain mobility2.3 × 10⁻⁹m²/s298 K, 1 atm
Packing density0.84g/cm³Equilibrated assembly
Order parameter0.67-Chain alignment
Interdigitation depth12.4ÅAverage penetration

Temperature-dependent simulations reveal that chain ordering decreases progressively with increasing temperature, with a transition from ordered interdigitated packing to disordered liquid-like behavior occurring around 320-340 K [6]. The activation energy for chain reorientation is calculated to be approximately 12-15 kcal/mol, consistent with experimental observations of thermal transitions in similar alkoxy-substituted aromatic compounds [22].

The radial distribution functions from molecular dynamics simulations show distinct peaks corresponding to nearest-neighbor chain contacts at 4.2 Å and next-nearest neighbor contacts at 7.8 Å [18]. These structural correlations extend over distances of approximately 25-30 Å, indicating significant medium-range ordering in the alkyl chain regions [23]. The time-averaged molecular orientations demonstrate preferential alignment of chain axes parallel to each other, maximizing the overlap of alkyl segments and optimizing packing efficiency [16].

Single-Crystal X-ray Diffraction Analysis of π-Stacking Geometries

Single-crystal X-ray diffraction represents the most definitive method for elucidating the molecular architecture and intermolecular interactions in crystalline compounds, particularly for determining π-stacking arrangements in aromatic diketone systems [1]. For 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, the crystallographic analysis reveals fundamental structural characteristics typical of α-diketone compounds, including bond lengths and angles consistent with sp² hybridized carbon atoms in the central diketone functionality [2] [3].

The π-stacking interactions in aromatic diketone crystals typically manifest as face-to-face or edge-to-face arrangements between phenyl rings, with centroid-centroid distances ranging from 3.6 to 3.9 Angstroms [2] [4]. In related α-diketone structures, such as 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, π-π stacking interactions occur between aromatic planes with intercentroid separations of 3.7317 Angstroms, forming layers that contribute significantly to crystal stability [2]. The geometric parameters for characterizing π-stacking include centroid-centroid distance, interplanar angle, offset distance, and slippage degree, which collectively determine the strength and directionality of these interactions [4].

Temperature-dependent diffraction studies provide essential insights into the stability and dynamics of π-stacking arrangements. Structural analysis at varying temperatures reveals that aromatic diketone compounds maintain their π-stacking motifs across temperature ranges, with thermal expansion coefficients for organic crystals averaging 71.4 × 10⁻⁶ K⁻¹ for uniaxial expansion [5] [6]. The crystallographic space group assignment and molecular packing efficiency directly influence the accessibility and strength of π-stacking interactions, with compounds crystallizing in higher symmetry space groups often exhibiting more pronounced stacking motifs [3] [7].

Quantitative analysis of π-stacking geometries employs computational tools including PLATON and Mercury software packages, which enable precise measurement of interplanar distances, torsion angles, and overlap parameters [4]. For 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, the presence of electron-donating octyloxy substituents influences the electronic distribution within the aromatic rings, potentially enhancing π-electron density and strengthening π-stacking interactions compared to unsubstituted analogues [8] [9].

The structural characterization demonstrates that the dihedral angles between aromatic rings and the central diketone plane significantly impact π-stacking accessibility. In similar diketone structures, torsion angles ranging from 3.80° to 7.94° have been observed, with larger angles generally reducing the effectiveness of π-stacking interactions due to decreased orbital overlap [2] [3]. The octyloxy substituents in the meta position of the phenyl rings provide steric considerations that influence both intramolecular conformations and intermolecular packing arrangements.

Temperature-Dependent Polymorphism Studies

Temperature-dependent polymorphism investigations represent a critical aspect of crystallographic characterization, as thermal conditions can induce phase transitions and reveal multiple crystalline forms of the same compound [10] [11]. For organic molecular crystals, temperature variations affect both the relative stability of different polymorphic forms and the kinetics of phase transformations, making comprehensive thermal analysis essential for understanding the complete structural landscape [11].

Systematic polymorphism studies of α-diketone compounds demonstrate that temperature-induced phase transitions occur in approximately 21% of studied polymorph pairs, indicating enantiotropic behavior where different crystal forms become thermodynamically favorable at different temperature ranges [10] [11]. The thermodynamic stability relationships between polymorphs can be quantitatively assessed through lattice-vibrational Gibbs free energy calculations, which incorporate both harmonic vibrational contributions and thermal expansion effects [11].

Differential scanning calorimetry provides complementary thermal analysis data, revealing enthalpy of fusion values that correlate with crystal packing efficiency and intermolecular interaction strength. For diketone crystals with similar structural motifs, enthalpy of fusion values ranging from 22 to 40 kilojoules per mole have been observed, with lower values indicating weaker intermolecular interactions and greater propensity for temperature-induced phase transitions [12]. These thermal properties directly influence the temperature stability ranges of different polymorphic forms.

Variable-temperature X-ray diffraction experiments enable direct observation of structural changes accompanying polymorphic transitions. Temperature-dependent studies reveal that thermal expansion coefficients vary significantly between polymorphs, with differences exceeding 15.8 × 10⁻⁶ K⁻¹ in 50% of polymorph pairs [11]. The anisotropic nature of thermal expansion in organic crystals creates differential stress conditions that can trigger polymorphic transformations at specific temperature thresholds.

Crystallographic analysis of temperature-dependent structural changes focuses on monitoring unit cell parameters, space group symmetry, and molecular conformations across temperature ranges. For 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, the flexible octyl chains introduce conformational degrees of freedom that may facilitate temperature-induced structural rearrangements without complete crystal disruption [9]. The alkyl chain mobility contributes to thermal expansion anisotropy and may influence the accessibility of alternative packing arrangements.

Computational modeling of polymorphic energy landscapes employs density functional theory calculations to predict relative stabilities of different crystal forms as functions of temperature. These calculations incorporate thermal expansion through negative thermal pressure corrections and provide quantitative predictions of phase transition temperatures [10] [11]. The calculated free energy differences between polymorphs typically range from 0.1 to 5.0 kilojoules per mole, with smaller differences indicating higher likelihood of temperature-induced polymorphic interconversion.

Hirshfeld Surface Analysis of Crystal Packing Motifs

Hirshfeld surface analysis provides a comprehensive framework for visualizing and quantifying intermolecular interactions that govern crystal packing arrangements [13] [14]. This methodology enables the identification of all types of intermolecular contacts, including hydrogen bonding, π-stacking, halogen bonding, and van der Waals interactions, through the generation of three-dimensional molecular surfaces that encode interaction information [15] [16].

The fundamental principle of Hirshfeld surface analysis involves partitioning the crystal electron density to define molecular surfaces based on the ratio of molecular electron density to the total electron density at each point [13] [14]. The resulting surfaces are color-coded according to normalized contact distances (dnorm), where red regions indicate close contacts shorter than the sum of van der Waals radii, white regions represent contacts at van der Waals distances, and blue regions correspond to longer contacts [15] [16].

For aromatic diketone compounds, Hirshfeld surface analysis typically reveals dominant contributions from hydrogen-hydrogen contacts, comprising 40-60% of the total surface area, with significant contributions from carbon-hydrogen and oxygen-hydrogen interactions [13] [16]. The specific contact percentages provide quantitative measures of the relative importance of different interaction types in determining crystal packing stability. Two-dimensional fingerprint plots enable visualization of contact distance distributions and identification of characteristic interaction patterns [15].

Shape index and curvedness properties derived from Hirshfeld surfaces provide additional insights into molecular packing arrangements. The shape index highlights regions of π-stacking interactions through characteristic red and blue triangular patterns, while curvedness maps reveal flat regions indicative of planar contact interfaces [15]. These properties are particularly valuable for identifying and characterizing π-stacking geometries in aromatic systems.

Electrostatic potential mapping on Hirshfeld surfaces reveals the distribution of positive and negative electrostatic regions, providing insights into the driving forces for specific intermolecular orientations [15]. For 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, the electron-donating nature of the octyloxy substituents creates regions of enhanced negative electrostatic potential that influence hydrogen bonding and π-stacking preferences.

Quantitative analysis of enrichment ratios enables assessment of the favorability of specific contact types compared to random packing arrangements [17]. Enrichment ratios greater than unity indicate favorable interactions that are over-represented in the crystal structure, while ratios less than unity suggest unfavorable contacts that are avoided in the crystal packing. Strong hydrogen bonds typically exhibit enrichment ratios ranging from 5 to 15, indicating their crucial role in determining packing stability [17].

The integration of Hirshfeld surface analysis with crystallographic and computational data provides comprehensive characterization of structure-property relationships. For complex molecules with multiple interaction sites, such as 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, this analysis reveals the hierarchy of intermolecular interactions and their relative contributions to crystal stability. The resulting insights enable prediction of physical properties, including mechanical properties, thermal expansion behavior, and potential polymorphic behavior based on the identified packing motifs [14] [18].

XLogP3

9.7

Hydrogen Bond Acceptor Count

4

Exact Mass

466.30830982 g/mol

Monoisotopic Mass

466.30830982 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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